![molecular formula C32H43NO15 B12323822 [6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto [6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato es una molécula orgánica compleja con aplicaciones potenciales en varios campos como la química, la biología, la medicina y la industria. Este compuesto presenta múltiples grupos funcionales, incluidos los grupos acetamido, dimetil, fenilmetoximetil y triacetoxio, que contribuyen a sus propiedades químicas únicas y reactividad.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de [6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato involucra múltiples pasos, cada uno requiriendo reactivos y condiciones específicas. El proceso típicamente comienza con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales a través de una serie de reacciones químicas. Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético, metanol y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción y minimizar el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones
[6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato: sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o reducir dobles enlaces dentro de la molécula.
Sustitución: Las reacciones de sustitución permiten el reemplazo de átomos o grupos específicos dentro del compuesto con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos hidroxilo o carbonilo adicionales, mientras que la reducción puede producir moléculas más simples con menos átomos de oxígeno.
Aplicaciones Científicas De Investigación
[6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato: tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones químicas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus potenciales aplicaciones terapéuticas, como el desarrollo y la administración de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de [6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato involucra su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad e influyendo en varios procesos celulares. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
[6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato: se puede comparar con otros compuestos similares para destacar su singularidad. Algunos compuestos similares incluyen:
Trifluorotolueno: Un compuesto orgánico utilizado como solvente especial e intermedio en la producción de pesticidas y productos farmacéuticos.
Adapaleno Related Compound E: Un estándar de referencia farmacéutica utilizado en pruebas de calidad y ensayos.
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales específicos y aplicaciones, lo que hace que [6-[(7-acetamido-2,2-dimetil-6-fenilmetoximetil-4,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-c]piran-4-il)metoxi]-3,4,5-triacetoxioxan-2-il]metil acetato
Propiedades
IUPAC Name |
[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO15/c1-16(34)33-24-27-26(47-32(6,7)48-27)23(45-30(24)40-13-21-11-9-8-10-12-21)15-41-31-29(44-20(5)38)28(43-19(4)37)25(42-18(3)36)22(46-31)14-39-17(2)35/h8-12,22-31H,13-15H2,1-7H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNIIAFRXZMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2C(C(OC1OCC3=CC=CC=C3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)

![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)
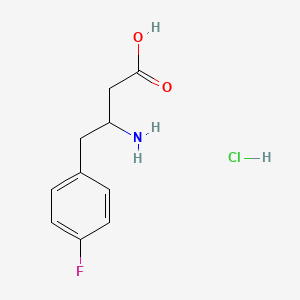
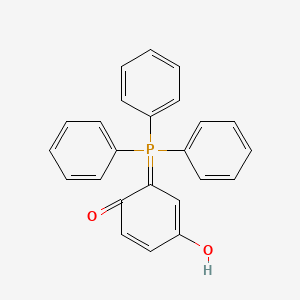
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
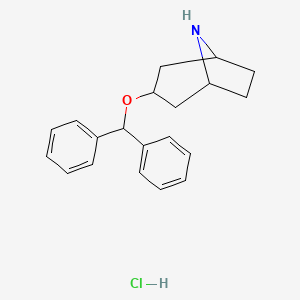

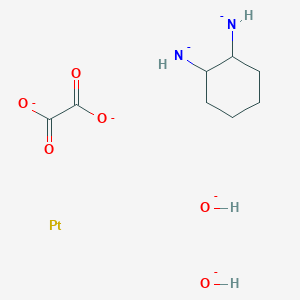

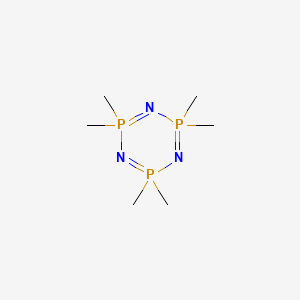
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
